2-Amino-2-(4-fluorophenyl)ethanol physical properties
2-Amino-2-(4-fluorophenyl)ethanol physical properties
An In-depth Technical Guide on the Physical Properties of 2-Amino-2-(4-fluorophenyl)ethanol
This technical guide provides a comprehensive overview of the core physical properties of 2-Amino-2-(4-fluorophenyl)ethanol, tailored for researchers, scientists, and professionals in drug development. The document details available physicochemical data, outlines experimental protocols for property determination, and includes visual workflows to illustrate these methodologies.
2-Amino-2-(4-fluorophenyl)ethanol is an amino alcohol derivative containing a fluorinated phenyl ring. The presence of the amino (-NH2), hydroxyl (-OH), and fluoro (-F) functional groups imparts specific chemical and physical characteristics that are significant in its application, particularly as a building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.
Structure:
Summary of Physical Properties
The quantitative physical data for 2-Amino-2-(4-fluorophenyl)ethanol are summarized in the table below. This allows for a quick reference to its fundamental properties.
| Property | Value | Source |
| Molecular Weight | 155.17 g/mol | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 287.4 ± 25.0 °C at 760 mmHg | [1] |
| Melting Point | Not available | [1] |
| Flash Point | 127.6 ± 23.2 °C | [1] |
| Solubility | A structurally similar compound, 2-amino-1-(4-fluorophenyl)ethanol, is reported to be soluble in water, moderately soluble in alcohols, and poorly soluble in non-polar solvents.[4] This suggests that 2-Amino-2-(4-fluorophenyl)ethanol likely exhibits similar behavior due to its polar amino and hydroxyl groups. | |
| pKa | An experimentally determined pKa value is not readily available in the literature. The presence of a basic amino group and an acidic hydroxyl group makes it an amphoteric compound. |
Experimental Protocols for Physical Property Determination
Detailed methodologies for determining the key physical properties of organic compounds like 2-Amino-2-(4-fluorophenyl)ethanol are provided below.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Protocol: Capillary Method using a Melting Point Apparatus [5][6]
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Sample Preparation: A small amount of the finely powdered, dry solid compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[7]
-
Heating: The sample is heated rapidly at first to determine an approximate melting temperature. The procedure is then repeated with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[8]
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Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6]
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Result: The melting point is reported as the range T1-T2.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10] It is a key physical constant for liquid compounds.
Protocol: Capillary Method (Siwoloboff Method) [10][11][12]
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Sample Preparation: A few milliliters of the liquid are placed into a small test tube (fusion tube).
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the liquid within the fusion tube. The fusion tube is then attached to a thermometer.[10][11]
-
Heating: The assembly is heated gently in a liquid bath (e.g., paraffin oil in a Thiele tube) or an aluminum block.[10][12]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is stopped, and the bath is allowed to cool slowly.
-
Result: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10] This is the point where the vapor pressure inside the capillary equals the atmospheric pressure.
Solubility Determination
Solubility tests provide valuable information about the functional groups present in a molecule. The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[13]
Protocol: Systematic Solubility Testing [14][15][16]
-
Water Solubility: Add approximately 0.1 g of the solid compound to 3 mL of water in a test tube. Shake vigorously.[14] If the compound dissolves, its polarity is high. Test the aqueous solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[16]
-
5% NaOH Solubility: If the compound is insoluble in water, test its solubility in a 5% aqueous NaOH solution. Dissolution indicates the presence of an acidic functional group (e.g., phenol).[14]
-
5% NaHCO₃ Solubility: If it dissolves in NaOH, test its solubility in 5% aqueous NaHCO₃. Dissolution indicates a strongly acidic group (e.g., carboxylic acid).[14]
-
5% HCl Solubility: If the compound is insoluble in water and NaOH, test its solubility in 5% aqueous HCl. Dissolution indicates the presence of a basic functional group, such as an amine.[14][15]
-
Concentrated H₂SO₄: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur.
pKa Determination
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity in a specific solvent.[17] Several methods exist for its determination.
Protocol: Potentiometric Titration [18]
-
Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often water or a water-organic mixture) to create a solution of known concentration.
-
Titration Setup: A pH meter with a calibrated electrode is placed in the solution. The solution is stirred continuously.
-
Titration: A standardized solution of a strong acid (for a basic pKa) or a strong base (for an acidic pKa) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[19]
References
- 1. 2-Amino-2-(4-fluorophenyl)ethanol | CAS#:140373-17-7 | Chemsrc [chemsrc.com]
- 2. 174770-74-2 CAS MSDS ((R)-2-Amino-2-(4-fluorophenyl)ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. byjus.com [byjus.com]
- 13. chem.ws [chem.ws]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. scribd.com [scribd.com]
- 17. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 18. youtube.com [youtube.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
